molecular formula C21H21N3O5 B11462462 2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Cat. No.: B11462462
M. Wt: 395.4 g/mol
InChI Key: PCKCXOUJKPGAJK-UHFFFAOYSA-N
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Description

2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the chromene core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Functional group modifications: Introduction of amino, methoxy, and dimethylamino groups through substitution reactions.

    Final assembly: Coupling reactions to attach the benzodioxole moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy groups or the chromene core.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

    Substitution: Substitution reactions may occur at the amino or methoxy groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, affecting various cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Similar in structure and known for their biological activities.

    Coumarins: Another class of compounds with a chromene core.

    Benzodioxoles: Compounds containing the benzodioxole moiety.

Uniqueness

What sets 2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C21H21N3O5/c1-24(2)11-5-6-12-15(7-11)29-21(23)14(9-22)17(12)13-8-16(25-3)19-20(18(13)26-4)28-10-27-19/h5-8,17H,10,23H2,1-4H3

InChI Key

PCKCXOUJKPGAJK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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